molecular formula C25H37N3O B11418448 N-{3-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide

N-{3-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide

Cat. No.: B11418448
M. Wt: 395.6 g/mol
InChI Key: UJOSBKJVOJDDKC-UHFFFAOYSA-N
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Description

N-{3-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]propyl}cyclohexanecarboxamide: is a complex organic compound that features a benzodiazole ring, a cyclohexane ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]propyl}cyclohexanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole ring, followed by the introduction of the cyclohexylethyl group. The final step involves the coupling of the benzodiazole derivative with cyclohexanecarboxylic acid under amide bond-forming conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro compounds under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine: In medicinal chemistry, N-{3-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]propyl}cyclohexanecarboxamide is studied for its potential therapeutic properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways.

Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism by which N-{3-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]propyl}cyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
  • Bromomethyl methyl ether

Uniqueness: N-{3-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]propyl}cyclohexanecarboxamide is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H37N3O

Molecular Weight

395.6 g/mol

IUPAC Name

N-[3-[1-(2-cyclohexylethyl)benzimidazol-2-yl]propyl]cyclohexanecarboxamide

InChI

InChI=1S/C25H37N3O/c29-25(21-12-5-2-6-13-21)26-18-9-16-24-27-22-14-7-8-15-23(22)28(24)19-17-20-10-3-1-4-11-20/h7-8,14-15,20-21H,1-6,9-13,16-19H2,(H,26,29)

InChI Key

UJOSBKJVOJDDKC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCN2C3=CC=CC=C3N=C2CCCNC(=O)C4CCCCC4

Origin of Product

United States

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